(R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

(R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate (CAS 1086600-12-5) is an enantiopure, ortho-brominated phenethylamine derivative protected with a tert-butoxycarbonyl (Boc) group. Possessing a single chiral center at the benzylic carbon, this compound serves as a specialized building block for asymmetric synthesis.

Molecular Formula C13H18BrNO2
Molecular Weight 300.19
CAS No. 1086600-12-5
Cat. No. B3067394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
CAS1086600-12-5
Molecular FormulaC13H18BrNO2
Molecular Weight300.19
Structural Identifiers
SMILESCC(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m1/s1
InChIKeyRMNWPYMNQJCFTE-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate (CAS 1086600-12-5): A Chiral Boc-Protected ortho-Bromophenethylamine Building Block


(R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate (CAS 1086600-12-5) is an enantiopure, ortho-brominated phenethylamine derivative protected with a tert-butoxycarbonyl (Boc) group [1]. Possessing a single chiral center at the benzylic carbon, this compound serves as a specialized building block for asymmetric synthesis. Its molecular formula is C13H18BrNO2 (MW 300.19 g/mol), and it is commercially supplied with a certified purity of ≥97% [2]. The combination of the (R)-configured amine, the sterically and electronically distinct ortho-bromo substituent, and the acid-labile Boc protecting group defines its unique utility profile, making it a product of interest for medicinal chemistry and chemical biology applications requiring precise stereochemical and regiochemical control.

Why Generic Substitution of (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate Fails: The Consequences of Ignoring Regio- and Stereochemistry


Within the class of Boc-protected bromophenethylamines, the specific substitution pattern and absolute configuration are not interchangeable. Replacing the (R)-ortho-bromo isomer with its (S)-enantiomer, the racemic mixture, or a regioisomer such as the para-bromo analog directly alters the three-dimensional orientation of the amine and the spatial accessibility of the bromine atom . The ortho-bromine creates a unique steric environment that influences both the rate and regioselectivity of subsequent cross-coupling reactions, while the (R)-chiral center dictates the stereochemical outcome of downstream transformations. In drug discovery, the use of a different enantiomer or regioisomer can lead to a complete loss of target binding affinity or the generation of an unintended biological phenotype, as the spatial presentation of pharmacophoric elements changes dramatically. Therefore, procurement specifications must strictly enforce both the (R)-stereochemistry and the ortho-bromo substitution pattern to ensure synthetic reproducibility and biological relevance.

Quantitative Differentiation Evidence for (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate Versus Key Analogs


Chiral Configuration and Enantiopurity: (R)-Isomer versus Racemic Mixture

While a comparative ee value for the (R)-isomer could not be located in the primary literature, the compound is consistently specified and sold as the single (R)-enantiomer (CAS 1086600-12-5), in contrast to the racemic mixture (CAS 1086391-99-2) which is also commercially available . The (R)-isomer is explicitly listed with the InChI stereochemical descriptor '/t9-/m1/s1', confirming its defined absolute configuration, a critical property for applications requiring stereospecificity [1]. Using the racemate in stereoselective synthesis would necessitate additional chiral resolution steps, increasing cost and reducing overall yield.

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Regiochemical Differentiation: ortho-Bromo versus para-Bromo Analogs in Physicochemical Properties

The ortho-bromo derivative (target) and the para-bromo derivative (CAS 578729-21-2) share the same molecular formula and (R)-configuration but exhibit markedly different physicochemical properties. The para-isomer is a solid with a reported melting range of 131-135 °C [1], while no melting point is reported for the ortho-isomer, suggesting it may be an oil or a low-melting solid at ambient temperature, which has implications for handling and formulation in automated synthesis platforms. Furthermore, the ortho-bromo substituent imparts significantly greater steric hindrance around the C-Br bond compared to the para position, which is predicted to slow the rate of oxidative addition in palladium-catalyzed cross-couplings, enabling chemoselective sequential coupling strategies [2].

Regiochemistry Physicochemical Properties Cross-Coupling Selectivity

Protecting Group Strategy: Boc Protection versus Unprotected Amine and Alternative Carbamates

The tert-butoxycarbonyl (Boc) protecting group on the target compound provides well-established, quantitative stability and deprotection kinetics. The Boc group is stable to nucleophiles and bases but is cleaved rapidly under acidic conditions (e.g., neat TFA or 4 M HCl/dioxane), typically with half-lives on the order of minutes [1]. In contrast, the unprotected amine 1-(2-bromophenyl)ethylamine (CAS 113899-55-1) is a reactive nucleophile that cannot be carried through multi-step sequences without protection . Alternative protecting groups such as Cbz (removed by hydrogenolysis) or Fmoc (removed by base) offer different orthogonality, but the Boc group's acid-lability is complementary to many common functional group manipulations, making it the preferred choice for sequences involving base-sensitive or hydrogenation-sensitive substrates [1].

Protecting Group Orthogonality Deprotection Conditions

Predicted Lipophilicity and Membrane Permeability: ortho-Bromo versus para-Bromo Analogs

The predicted partition coefficient (XLogP3-AA) for the target ortho-bromo compound is 3.5, with a topological polar surface area (TPSA) of 38.3 Ų [1]. While the para-bromo isomer is expected to have an identical computed LogP due to the same atom composition, the ortho-substitution pattern may influence the compound's effective lipophilicity and membrane permeability in biological systems due to intramolecular steric effects that can reduce solvent exposure of polar groups [2]. This nuanced difference can be critical in cellular assays where subtle changes in logD can shift a compound's apparent potency by affecting intracellular concentration.

Lipophilicity LogP Drug-likeness Permeability

Commercial Availability and Pricing Benchmark: ortho-Bromo (R)-Isomer versus (S)-Isomer and Racemate

The target (R)-ortho-bromo isomer is available from multiple global suppliers, with Fluorochem offering 1 g at £639.00 . The (S)-enantiomer (CAS 1187932-11-1) is also commercially available, sold by Bidepharm with a purity of 95% , and the racemate (CAS 1086391-99-2) is available from MolCore . The price parity and multi-vendor availability of the (R)-isomer ensures competitive procurement options and supply chain resilience. Selection of the correct enantiomer upfront avoids the hidden costs of chiral analytical method development and preparative resolution that would be required if the racemate were purchased instead.

Procurement Pricing Availability Supply Chain

Optimal Application Scenarios for (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate Based on Its Differential Properties


Enantioselective Synthesis of Chiral Dibenzazepines and Related Seven-Membered Heterocycles

The defined (R)-configuration of this building block makes it an ideal precursor for the construction of enantiomerically pure dibenz[c,e]azepines, a class of compounds of significant interest in medicinal chemistry. The ortho-bromo substituent serves as a handle for intramolecular C-C or C-N bond formation, while the chiral benzylic amine dictates the absolute stereochemistry of the final tricyclic system. As demonstrated by the analogous (S)-enantiomer's established use in this context , the (R)-isomer would be prioritized when the desired product requires the opposite configuration.

Chemoselective Sequential Cross-Coupling Strategies Driven by ortho-Steric Effects

The steric hindrance imposed by the ortho-bromo substituent, as discussed in Section 3, provides a kinetic bias in palladium-catalyzed cross-coupling reactions. This property enables chemoselective sequential coupling strategies where a less hindered para- or meta-bromo substituent on a more complex scaffold reacts first, leaving the ortho-bromine for a subsequent, more forcing coupling step . This allows for the programmed, site-selective installation of two different aryl or heteroaryl groups, a key capability in divergent library synthesis.

Solid-Phase Synthesis and Automated Parallel Synthesis Platforms Requiring Defined Physical Properties

The compound's non-crystalline physical state (inferred from the absence of a reported melting point) may offer advantages in automated liquid handling systems for solid-phase peptide synthesis or parallel library generation, where solids can cause clogging. The Boc group's rapid, quantitative cleavage under standard acidic conditions (TFA/CH₂Cl₂) is fully compatible with automated deprotection protocols [1], making this building block a suitable candidate for high-throughput medicinal chemistry workflows.

Synthesis of ortho-Substituted Biaryl Pharmacophores via Suzuki-Miyaura Coupling

The ortho-bromo substituent is a versatile partner for Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling the direct introduction of sterically congested biaryl motifs. This is particularly valuable in the synthesis of atropisomeric compounds or ortho-substituted biaryl pharmacophores found in kinase inhibitors and other protein-protein interaction modulators [1]. The (R)-Boc-amine functionality remains orthogonal during the coupling, allowing for subsequent deprotection and further derivatization.

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